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molecular formula C5H7O2- B8599542 Cyclobutanecarboxylate

Cyclobutanecarboxylate

Cat. No. B8599542
M. Wt: 99.11 g/mol
InChI Key: TXWOGHSRPAYOML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423067B2

Procedure details

The title compound was prepared following the procedure described for Reference Example 10 substituting cyclobutanecarboxylate with methyl 1-tert-butoxycarbonylazetidine-3-carboxylate. 1H NMR (500 MHz, CD3OD): δ 4.12 (d, 2H), 3.70 (d, 2H), 1.82 (q, 2H), 1.42 (s, 9H), 0.90 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([O-:7])=[O:6])[CH2:4][CH2:3][CH2:2]1.[C:8]([O:12][C:13]([N:15]1CC(C(OC)=O)[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([O:12][C:13]([N:15]1[CH2:4][C:1]([CH2:2][CH3:3])([C:5]([OH:7])=[O:6])[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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